molecular formula C19H13FN4O B3885111 3-fluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

3-fluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B3885111
M. Wt: 332.3 g/mol
InChI Key: VZUHBBTYKONRLT-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is an organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves the following steps:

    Formation of Benzotriazole Core: The synthesis begins with the formation of the benzotriazole core. This can be achieved by reacting o-phenylenediamine with sodium nitrite in the presence of an acid to form 1,2,3-benzotriazole.

    Introduction of Phenyl Group: The phenyl group is introduced to the benzotriazole core through a nucleophilic substitution reaction. This can be done by reacting the benzotriazole with a phenyl halide in the presence of a base such as potassium carbonate.

    Fluorination: The fluorine atom is introduced to the benzamide moiety through a fluorination reaction. This can be achieved by reacting the benzamide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reaction: Finally, the benzotriazole derivative is coupled with the fluorinated benzamide through an amide bond formation reaction. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or reduced benzotriazole cores.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly used.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amine derivatives or reduced benzotriazole cores.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-fluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

    Biological Research: The compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-4-yl)benzamide
  • 3-fluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-6-yl)benzamide
  • 3-chloro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Uniqueness

3-fluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O/c20-14-6-4-5-13(11-14)19(25)21-15-9-10-17-18(12-15)23-24(22-17)16-7-2-1-3-8-16/h1-12H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUHBBTYKONRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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